1-Amino-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminohexan-3-one is an organic compound with the molecular formula C₆H₁₃NO It is a primary amine and a ketone, characterized by the presence of an amino group (-NH₂) attached to the first carbon and a ketone group (C=O) on the third carbon of a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminohexan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-bromohexane with ammonia, followed by oxidation. Another method includes the reductive amination of 3-hexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of 1-aminohexan-3-one often involves the catalytic hydrogenation of 3-hexanone in the presence of ammonia. This process is typically carried out under high pressure and temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminohexan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form 1-aminohexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitrosohexane or nitrohexane.
Reduction: 1-Aminohexanol.
Substitution: N-substituted amides or sulfonamides.
Scientific Research Applications
1-Aminohexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Aminohexane: Similar in structure but lacks the ketone group.
3-Hexanone: Similar in structure but lacks the amino group.
1-Aminohexanol: Similar but has a hydroxyl group instead of a ketone group.
Uniqueness: 1-Aminohexan-3-one is unique due to the presence of both an amino group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-aminohexan-3-one |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2-5,7H2,1H3 |
InChI Key |
JQDMZKNBWABZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.